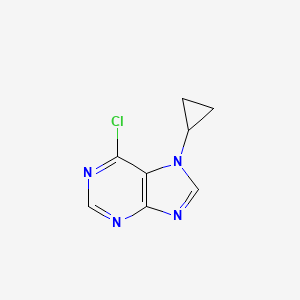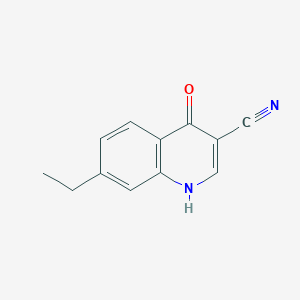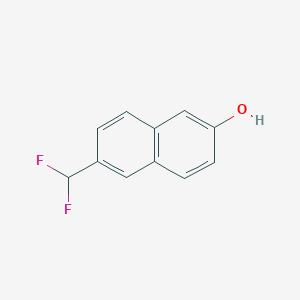
2-(Difluoromethyl)-6-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthol using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is notable for its operational simplicity and good functional group tolerance.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-6-naphthol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include difluoromethylated quinones, hydroquinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-naphthol involves its interaction with various molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen bond donor, which can influence its binding to biological targets. This property is particularly important in medicinal chemistry, where the compound’s interaction with enzymes and receptors can lead to the development of new therapeutic agents .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-6-naphthol
- 2-(Fluoromethyl)-6-naphthol
- 2-(Chloromethyl)-6-naphthol
Comparison: 2-(Difluoromethyl)-6-naphthol is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C11H8F2O |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
6-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11,14H |
Clé InChI |
GBSLVWWLCKERID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)O)C=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)



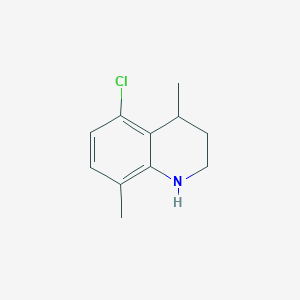

![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
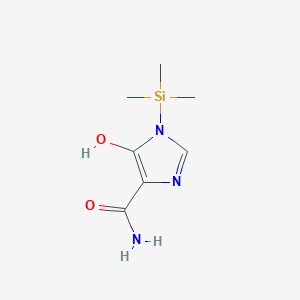
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
